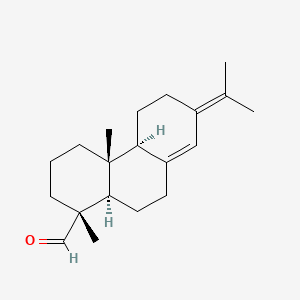

Neoabietal

Description

Historical Context of Abietane (B96969) Diterpenoids Discovery

The study of abietane diterpenoids has a history dating back several decades. Early investigations in the late 1930s led to the isolation and characterization of fundamental abietane compounds such as dehydroabietic acid and ferruginol (B158077). rsc.orgtubitak.gov.truv.es These initial discoveries, often from the resin of coniferous trees, laid the groundwork for further exploration into the diverse structures and properties of this diterpenoid subclass. The identification of abietatriene (B1232550) in the early 1970s from Podocarpus species further contributed to the understanding of the structural variations within abietanes. rsc.org Research into the synthesis of aromatic abietane diterpenoids, including dehydroabietic acid and ferruginol, has been ongoing since their initial isolation. rsc.orguv.es

Research Trajectories and Academic Relevance of Neoabietal Studies

Academic research involving this compound primarily focuses on its identification and quantification in natural extracts. Studies have investigated the chemical composition of various plant parts, such as the seeds of Abies and Picea species and the cones of Juniperus excelsa, where this compound has been detected as a constituent. researchgate.netsrce.hr Research has also explored the needle terpenoid composition of trees like Pinus halepensis, noting quantitative differences in this compound levels between trees under different conditions, such as insect infestation. usda.gov This suggests a potential academic relevance in understanding the ecological roles of diterpenoids in plant defense mechanisms. usda.gov Furthermore, this compound has appeared in metabolomics studies aimed at identifying biomarkers, illustrating its inclusion in broader investigations of plant and biological systems. semanticscholar.org Its chemical structure and properties are documented in chemical databases, supporting its academic study. jst.go.jpnih.govnaturalproducts.net While abietane diterpenoids in general are studied for various biological activities rsc.orgresearchgate.nettubitak.gov.trmdpi.comfrontiersin.orgnih.govresearchgate.net, research specifically on this compound often centers on its occurrence and contribution to the chemical profile of its source material. mdpi.comjournals.co.zaresearchgate.netresearchgate.netresearchgate.netnih.govdergipark.org.trsrce.hr

Data Tables

This compound Occurrence in Selected Plant Sources:

| Source Plant / Material | Plant Part / Type | Observation | Citation |

| Abies alba | Resin aldehydes | Leading compound in this group (0.47% of lipophilic fraction) | mdpi.com |

| Abies species | Seed extracts | Detected at high levels among resin acids (1.8% to 16.9% of dry extract) | researchgate.net |

| Picea species | Seed extracts | Detected at high levels among resin acids (1.8% to 16.9% of dry extract) | researchgate.net |

| Pinus halepensis | Needles | Showed quantitative differences between healthy and infested trees | usda.gov |

| Juniperus excelsa | Cones | Identified component of essential oil | srce.hr |

| Propolis (Tenerife) | Extractive components | Classified as a resin acid/related C20 compound; conditionally assigned | researchgate.netnih.gov |

| Tall oil soap | Extract | Present in smaller quantities among aldehydes | journals.co.za |

| Solidago canadensis | Roots | Detected in metabolomics analysis | semanticscholar.org |

Structure

3D Structure

Properties

CAS No. |

19898-57-8 |

|---|---|

Molecular Formula |

C20H30O |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carbaldehyde |

InChI |

InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12-13,17-18H,5-11H2,1-4H3/t17-,18-,19-,20+/m0/s1 |

InChI Key |

JPCTZWFFRZZTMM-LWYYNNOASA-N |

SMILES |

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C)C |

Isomeric SMILES |

CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C=O)C)C |

Canonical SMILES |

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Neoabietal

Identification in Coniferous Species (e.g., Larix kaempferi, Abies alba Mill., Juniperus excelsa M. Bieb., Pinus nigra)

Neoabietal has been identified in several coniferous species. Studies on Abies alba Mill. (silver fir) have reported this compound as one of the leading resin aldehydes in the lipophilic fraction of the plant, present at a concentration of approximately 0.47%. mdpi.comresearchgate.netnih.gov In Juniperus excelsa M. Bieb., this compound has been detected in essential oils obtained from different parts of the plant, including cones, needles, and twigs. srce.hrresearchgate.net While specific quantitative data for Larix kaempferi and Pinus nigra were not prominently detailed in the search results, the general association of this compound with coniferous species, particularly in their resinous components, suggests its potential presence in these as well. Research on Pinus halepensis (Aleppo pine), another pine species, also indicated the presence of this compound, with quantitative differences observed between healthy and insect-infested trees. usda.govdergipark.org.tr

Presence in Resins and Oleoresins from Plant Exudates

As a resin aldehyde, this compound is a natural constituent of the resins and oleoresins produced by coniferous trees. These exudates serve protective functions for the plant. Studies on Abies alba Mill. indicate that resin aldehydes, including this compound, are components of the lipophilic fraction. mdpi.comresearchgate.netnih.gov The presence of this compound in these materials is consistent with its classification as a diterpene, a class of compounds commonly found in plant resins.

Detection in Other Natural Matrices (e.g., Propolis, Tall Oil Soap)

Beyond direct plant tissues and exudates, this compound has been detected in other natural matrices derived from plant sources. Propolis, a resinous mixture collected by bees from botanical sources, has been shown to contain this compound. In propolis samples from Tenerife, this compound was identified as a diterpene compound. mdpi.comresearchgate.netnih.gov Tall oil soap, a byproduct of the Kraft process in pulp and paper production which processes wood, also contains this compound as one of its aldehyde components. journals.co.zasaiper.comupmbiofuels.comsunpine.seresearchgate.net This indicates that this compound can be carried through industrial processes involving coniferous wood.

Here is a summary of the natural occurrences of this compound:

| Matrix | Source Organism/Material | Compound Type | Notes |

| Coniferous Species | Abies alba Mill. | Resin Aldehyde | Leading resin aldehyde in lipophilic fraction (approx. 0.47%). mdpi.comresearchgate.netnih.gov |

| Coniferous Species | Juniperus excelsa M. Bieb. | Diterpene | Found in essential oils of cones, needles, and twigs. srce.hrresearchgate.net |

| Coniferous Species | Pinus halepensis | Diterpene | Detected in needles, quantitative differences based on tree health. usda.govdergipark.org.tr |

| Resins & Oleoresins | Coniferous plant exudates | Resin Aldehyde | Natural constituent. mdpi.comresearchgate.netnih.gov |

| Propolis | Bee product from botanical resins | Diterpene | Identified in propolis samples. mdpi.comresearchgate.netnih.gov |

| Tall Oil Soap | Byproduct of Kraft process (coniferous wood) | Aldehyde | Present as a component. journals.co.zasaiper.comupmbiofuels.comsunpine.seresearchgate.net |

Advanced Extraction Techniques for this compound from Complex Natural Samples

The isolation of this compound from complex natural matrices requires efficient extraction techniques to separate it from other co-occurring compounds. Various methods, ranging from traditional solvent-based approaches to more advanced techniques, have been employed in the study and isolation of natural products like this compound.

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental technique used to isolate compounds based on their solubility in different solvents. For lipophilic compounds like this compound, non-polar or moderately polar solvents are typically employed. Studies involving the analysis of resin aldehydes and other lipophilic components in coniferous species often utilize solvents such as hexane (B92381) or acetone. mdpi.com For instance, hexane extraction has been used to obtain lipophilic components from knot wood of Abies alba. mdpi.com The efficiency of solvent extraction can be influenced by factors such as the solvent type, temperature, extraction time, and the nature of the plant material.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced technique that utilizes a fluid (typically carbon dioxide) above its critical temperature and pressure to extract compounds. SFE offers advantages such as reduced solvent consumption and the ability to control selectivity by adjusting pressure and temperature. While specific studies detailing the SFE of this compound were not extensively found, research on the SFE of other compounds from coniferous species, such as Abies alba, indicates that SFE can efficiently extract lipophilic compounds, including diterpenes. mdpi.com SFE has been shown to be effective for extracting semi-volatile compounds not always obtained by other methods like hydrodistillation. researchgate.net The use of organic modifiers in the supercritical fluid can further enhance extraction yields. researchgate.net

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is another modern technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process. MAE can lead to faster extraction times and reduced solvent usage compared to conventional methods. anton-paar.commdpi.comphcogrev.com The principle involves the absorption of microwave energy by polar molecules in the sample and solvent, leading to rapid heating and improved extraction efficiency. mdpi.com MAE has been applied to the extraction of various bioactive compounds from plant materials. anton-paar.comjapsonline.comnih.gov While direct studies on MAE specifically for this compound were not detailed, MAE's effectiveness in extracting lipophilic and semi-volatile compounds from plant matrices suggests its potential applicability for the extraction of this compound. anton-paar.commdpi.comphcogrev.com

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is a technique that utilizes acoustic cavitation to enhance the extraction of bioactive compounds from plant materials mdpi.com. This method can disrupt cell walls and improve mass transfer, leading to efficient recovery of compounds under mild conditions mdpi.com. Compared to conventional methods, UAE often requires lower temperatures and shorter durations, which can help reduce compound degradation and achieve higher yields mdpi.com. The energy from ultrasonic waves creates cavitation bubbles that collapse, producing microjet turbulence and shear forces that facilitate the breakdown of cellular structures and enhance solvent penetration mdpi.com. While excessive ultrasonic power can potentially degrade sensitive compounds, optimized UAE conditions can provide efficient extraction mdpi.complos.org. Studies have shown that UAE can be a rapid and efficient method for obtaining plant extracts in a shorter time compared to methods like maceration scientificelectronicarchives.org.

Chromatographic Separation and Purification Strategies for Research-Scale Isolation

Chromatographic techniques are essential for the separation and purification of this compound from complex natural extracts at a research scale. These methods exploit the differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of compounds. eurogentec.com. It is a form of column chromatography that uses a liquid mobile phase and a solid stationary phase. HPLC offers high resolution and is suitable for separating complex mixtures. Reverse-Phase HPLC (RP-HPLC) is a common mode where the stationary phase is less polar than the mobile phase eurogentec.com. This technique is effective for purifying compounds based on their hydrophobicity eurogentec.com. While the search results did not provide specific detailed research findings on the HPLC purification of this compound itself, HPLC is a standard method for purifying natural products and is often employed after initial extraction steps to isolate target compounds from crude extracts.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful analytical technique used for the separation and identification of volatile and semi-volatile compounds like this compound srce.hrsci-hub.se. In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. Compounds separate based on their boiling points and interaction with the stationary phase. GC-MS provides structural information by analyzing the mass-to-charge ratio of fragmented ions srce.hr. This compound has been identified and quantified using GC-MS analysis in studies investigating the composition of essential oils from Juniperus excelsa srce.hr and the needle terpenoids of Pinus halepensis usda.gov. Retention indices obtained from GC analysis on specific columns (e.g., HP-5MS, DB-5, SE-54) are often used to help identify this compound by comparison with known values srce.hrnist.gov.

Countercurrent Chromatography (CCC)

Countercurrent Chromatography (CCC) is a liquid-liquid chromatography technique that separates compounds based on their partitioning between two immiscible liquid phases youtube.comwikipedia.org. Unlike traditional chromatography, CCC does not use a solid stationary phase, which minimizes irreversible adsorption of the analyte and can lead to high recovery rates wikipedia.org. In CCC, one liquid phase is held stationary while the other mobile phase is pumped through a column, typically a coiled tube, creating a continuous mixing and settling process youtube.comwikipedia.orgaocs.org. The separation is achieved through thousands of liquid-liquid partitioning steps aocs.org. CCC is particularly useful for the separation of natural products and sensitive compounds youtube.comaocs.org. Different modes of CCC exist, including hydrostatic and hydrodynamic methods, often employing planetary centrifuges to retain the stationary phase wikipedia.orgyoutube.com. While specific research findings detailing the use of CCC for this compound isolation were not prominently found in the search results, CCC is a recognized preparative technique for isolating compounds from complex natural matrices wikipedia.orgaocs.org.

Biosynthesis and Enzymatic Pathways of Neoabietal

Overview of Diterpenoid Biosynthesis Pathways

Diterpenoids, a vast class of natural products with over 18,000 known compounds, originate from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.net The biosynthesis of GGPP itself occurs primarily through the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids of plant cells. frontiersin.orgtandfonline.com This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and, through a series of enzymatic steps, produces the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). tandfonline.com

A geranylgeranyl diphosphate synthase (GGPPS) then catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the final C20 GGPP molecule. nih.gov This linear precursor is the universal starting point for the biosynthesis of all diterpenoids, including cyclic compounds like neoabietal. researchgate.netfrontiersin.org The immense structural diversity of diterpenoids arises from the subsequent activities of specialized enzymes, primarily diterpene synthases and cytochrome P450 monooxygenases, which modify the GGPP backbone into a multitude of complex structures. researchgate.netcjnmcpu.comfrontiersin.org

Identification and Characterization of Key Enzymes in this compound Formation

The formation of this compound hinges on the creation of its core tricyclic abietane (B96969) skeleton, a process governed by specific classes of enzymes. The pathway involves initial cyclization of the linear GGPP precursor followed by oxidative modifications.

The crucial first steps in forming the abietane skeleton are catalyzed by diterpene synthases (diTPS). These enzymes are typically categorized into two classes based on their reaction mechanisms. nih.gov Class II diTPSs initiate cyclization through the protonation of the terminal double bond of GGPP, while Class I diTPSs catalyze cyclization following the ionization of the diphosphate group. nih.gov

In the biosynthesis of abietane diterpenoids, a key enzyme is abietadiene synthase (AS), particularly well-characterized from the grand fir (Abies grandis). nih.govpnas.org AgAS is a remarkable bifunctional enzyme that houses two distinct active sites and catalyzes a two-step reaction: acs.org

Protonation-initiated Cyclization (Class II activity): In the first active site, GGPP is converted into the bicyclic intermediate (+)-copalyl diphosphate [(+)-CPP]. pnas.orgacs.org

Ionization-initiated Cyclization/Rearrangement (Class I activity): The (+)-CPP intermediate then moves to the second active site. Here, the diphosphate is ionized, leading to the formation of the tricyclic skeleton. This is coupled with a 1,2-methyl migration to form the characteristic isopropyl group of the abietane structure. pnas.orgnih.gov Final deprotonation of the resulting abietenyl carbocation yields a mixture of abietadiene isomers, including abietadiene, levopimaradiene, and neoabietadiene (B1209458). pnas.orgacs.org

In other plant families, such as the Lamiaceae (e.g., Salvia species), the formation of the abietane skeleton follows a similar logic but often involves two separate, monofunctional enzymes: a Class II copalyl diphosphate synthase (CPPS) that forms CPP from GGPP, and a Class I kaurene synthase-like (KSL) enzyme, such as miltiradiene (B1257523) synthase (MiS), that converts CPP to the abietane precursor, miltiradiene. frontiersin.orgplos.org

| Enzyme | Organism Example | Function | Precursor | Product(s) | Reference |

|---|---|---|---|---|---|

| Abietadiene Synthase (AS) | Abies grandis (Grand Fir) | Bifunctional: GGPP to (+)-CPP, then to abietadiene isomers | GGPP | (+)-CPP, Abietadiene, Levopimaradiene, Neoabietadiene | pnas.orgacs.org |

| Copalyl Diphosphate Synthase (CPPS) | Salvia sclarea | Class II diTPS: Cyclization of GGPP to CPP | GGPP | (+)-Copalyl Diphosphate (CPP) | frontiersin.org |

| Miltiradiene Synthase (MiS) | Salvia miltiorrhiza | Class I diTPS: Cyclization/rearrangement of CPP to miltiradiene | (+)-CPP | Miltiradiene | frontiersin.orgplos.org |

Following the formation of the hydrocarbon abietane skeleton (e.g., neoabietadiene), further structural diversification is achieved through the action of modifying enzymes, predominantly oxidoreductases. researchgate.net Cytochrome P450 monooxygenases (CYPs) are a major family of heme-thiolate enzymes that play a critical role in this phase by catalyzing regio- and stereoselective hydroxylation, oxidation, and other modifications of the diterpene scaffold. researchgate.netresearchgate.netresearchgate.net

While the specific enzyme that converts neoabietadiene to this compound (an aldehyde) has not been definitively characterized, the transformation involves the oxidation of a methyl group. This type of reaction is a hallmark of CYP activity in diterpenoid biosynthesis. researchgate.net For instance, in the biosynthesis of other abietane diterpenoids like ferruginol (B158077) and triptolide, various CYPs have been identified that hydroxylate the abietane ring system at different positions. frontiersin.orgresearchgate.netresearchgate.net In Tripterygium wilfordii, the enzyme CYP728B70 oxidizes the C18-methyl group of miltiradiene to produce dehydroabietic acid. researchgate.net Similarly, several CYPs from the CYP76AH subfamily have been characterized as ferruginol synthases in medicinal herbs, catalyzing the conversion of miltiradiene to ferruginol. researchgate.net It is therefore highly probable that a specific, yet-to-be-identified cytochrome P450 enzyme is responsible for the oxidation of an abietadiene precursor to form this compound.

Comparative Biosynthetic Analysis of this compound Across Diverse Species

The biosynthesis of this compound, an abietane-type diterpenoid, is believed to follow the general pathway established for this class of compounds, primarily involving the action of diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYP450s). While specific studies exclusively detailing the comparative biosynthesis of this compound across a wide range of species are limited, a comparative analysis can be inferred from the broader knowledge of abietane diterpenoid biosynthesis in various plant families, particularly in the Lamiaceae (e.g., Salvia species) and Pinaceae (e.g., Abies species), where these compounds are prevalent.

The initial steps of this compound biosynthesis are conserved, starting from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). In plants, GGPP is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids. The formation of the characteristic tricyclic abietane skeleton is then catalyzed by a class of enzymes known as diterpene synthases. Typically, this involves a two-step cyclization process. First, a class II diTPS catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). Subsequently, a class I diTPS facilitates the ionization of the diphosphate group and a series of rearrangements and cyclizations to yield the abietane hydrocarbon backbone.

Comparative studies on diTPSs from different plant species have revealed variations in their product specificity. For instance, transcriptomic analyses of Salvia abrotanoides and Salvia yangii have identified numerous transcripts related to abietane diterpenoid biosynthesis, suggesting a diversity of enzymes within the Salvia genus that could lead to different abietane skeletons. nih.govnih.gov Similarly, research on conifers has identified bifunctional diTPSs that can catalyze both the class II and class I reactions. The substrate promiscuity of these enzymes can also differ, with bacterial diTPSs often exhibiting broader substrate acceptance compared to their more specific plant counterparts. nih.gov This suggests that the specific diTPSs present in a given species will determine the primary abietane scaffold produced, which can then be further modified.

Following the formation of the abietane skeleton, a series of oxidative modifications are carried out by CYP450 enzymes. These enzymes are responsible for introducing hydroxyl, carboxyl, and other functional groups at various positions on the abietane ring system, leading to the vast diversity of abietane diterpenoids, including this compound. Comparative transcriptomic studies in Salvia species have highlighted the differential expression of various CYP450 genes, which correlates with the observed differences in their diterpenoid profiles. nih.govnih.gov For example, specific subfamilies of CYP450s, such as CYP76AH, have been implicated in the oxidation of the abietane skeleton in Salvia species. frontiersin.org The functional characterization of these CYP450s is crucial to understanding the precise steps leading to this compound. It is hypothesized that orthologous CYP450 genes with slight variations in substrate specificity and catalytic activity are responsible for the production of different abietane diterpenoids in different species.

Below is a comparative overview of key enzyme families and their putative roles in this compound biosynthesis across different genera known to produce abietane diterpenoids.

| Enzyme Family | Putative Function in this compound Biosynthesis | Comparative Notes Across Species |

| Diterpene Synthases (diTPSs) | Formation of the tricyclic abietane skeleton from GGPP. | - Salvia species: Possess a variety of diTPSs, with transcriptomic data suggesting gene duplication and functional diversification leading to different abietane scaffolds. - Abies species: Often utilize bifunctional diTPSs for the synthesis of resin acids with abietane skeletons. The specificity of these enzymes can influence the primary diterpene products. - Bacterial species: Some bacteria possess diTPSs capable of producing labdane-related diterpenes, often exhibiting greater substrate promiscuity than plant enzymes. nih.gov |

| Cytochrome P450s (CYP450s) | Oxidative modifications of the abietane backbone to introduce hydroxyl and other functional groups characteristic of this compound. | - Salvia species: Transcriptomic analysis of different Salvia species reveals a diverse array of CYP450s, with specific subfamilies like CYP76AH likely involved in the functionalization of the abietane ring. nih.govnih.govfrontiersin.org Differential expression of these genes is linked to the varied diterpenoid profiles observed. - Abies species: The biosynthesis of resin acids involves multiple oxidation steps catalyzed by CYP450s. While specific CYP450s for this compound in Abies are not yet fully characterized, it is expected that orthologous genes to those in Salvia exist. |

In Vitro and In Vivo Metabolic Engineering Approaches for Biosynthetic Pathway Elucidation

The elucidation of the this compound biosynthetic pathway relies heavily on both in vitro and in vivo metabolic engineering techniques. These approaches allow for the functional characterization of candidate genes and the reconstruction of the pathway in heterologous systems.

In Vitro Approaches:

In vitro studies are crucial for determining the specific function of individual enzymes. This typically involves expressing a candidate gene, such as a diTPS or a CYP450, in a heterologous host like Escherichia coli or yeast (Saccharomyces cerevisiae), purifying the resulting enzyme, and then performing enzyme assays with potential substrates.

For the this compound pathway, a candidate diTPS would be incubated with GGPP to see if it produces the expected abietane skeleton. Similarly, candidate CYP450s would be assayed with the abietane precursor to identify those that perform the specific oxidative steps leading to this compound. Cell-free protein synthesis systems are also emerging as a powerful tool for the rapid prototyping and characterization of biosynthetic enzymes. nih.gov

Table of In Vitro Approaches for this compound Pathway Elucidation:

| Technique | Description | Application to this compound Pathway |

|---|---|---|

| Heterologous Protein Expression | Candidate genes (diTPS, CYP450s) are cloned into expression vectors and introduced into hosts like E. coli or yeast for large-scale production of the enzymes. | Production of sufficient quantities of putative this compound biosynthetic enzymes for functional assays. |

| Enzyme Assays | Purified enzymes are incubated with their predicted substrates (e.g., GGPP for diTPS, abietadiene for CYP450s) and the reaction products are analyzed by techniques like GC-MS or LC-MS. | To confirm the catalytic activity and substrate specificity of the enzymes involved in this compound formation. |

| Cell-Free Protein Synthesis | The entire transcription and translation machinery is used in a test tube to produce enzymes from a DNA template, which can then be directly used in activity assays. nih.gov | Rapid screening of multiple candidate genes from different species to identify those involved in the this compound pathway. |

In Vivo Approaches:

In vivo approaches involve the manipulation of genes within a living organism, either the native producer or a heterologous host, to study the effect on metabolite production.

Heterologous Pathway Reconstruction: A common strategy is to introduce the candidate genes for the entire this compound pathway into a microbial host that does not naturally produce it. For instance, the genes for a diTPS and the relevant CYP450s from a this compound-producing plant could be co-expressed in E. coli or yeast. pnnl.govnih.gov Successful production of this compound in the engineered microbe provides strong evidence for the function of the introduced genes. This approach also opens up possibilities for the sustainable biotechnological production of this compound.

Gene Silencing and Overexpression in Native Hosts: In the native plant species that produce this compound, techniques like RNA interference (RNAi) or CRISPR/Cas9-mediated gene knockout can be used to downregulate or eliminate the expression of a candidate gene. A subsequent decrease in this compound levels would confirm the gene's involvement in the pathway. Conversely, overexpressing a candidate gene could lead to increased accumulation of this compound or its intermediates.

Table of In Vivo Approaches for this compound Pathway Elucidation:

| Technique | Description | Application to this compound Pathway |

|---|---|---|

| Heterologous Expression in Microbes | Co-expression of candidate diTPS and CYP450 genes in a host like E. coli or S. cerevisiae to reconstitute the biosynthetic pathway. pnnl.govnih.gov | Confirmation of the complete set of genes required for this compound synthesis and enabling microbial production. |

| Virus-Induced Gene Silencing (VIGS) | A transient method to silence target genes in plants by infecting them with a modified virus carrying a fragment of the target gene. | Rapid functional characterization of candidate genes in this compound-producing plants without the need for stable transformation. |

| CRISPR/Cas9 Gene Editing | A precise genome editing tool to create targeted mutations (e.g., knockouts) in specific genes within the native plant. | To definitively establish the function of a gene in the this compound pathway by observing the metabolic phenotype of the mutant. |

| Agrobacterium-mediated Transformation | Stable introduction of gene constructs for overexpression or silencing into the plant genome. | To create genetically modified plants with altered this compound production for pathway validation and potentially for developing high-yielding varieties. |

The combination of these in vitro and in vivo metabolic engineering approaches provides a powerful toolkit for the complete elucidation of the this compound biosynthetic pathway, from the initial cyclization of the precursor to the final decorative steps that define its unique chemical structure.

Chemical Synthesis and Derivatization Strategies for Neoabietal and Its Analogs

Retrosynthetic Analysis of the Neoabietal Scaffold

Retrosynthetic analysis is a crucial strategy in planning the synthesis of complex organic molecules wikipedia.orgyoutube.comnih.gov. It involves working backward from the target molecule to simpler, readily available starting materials by a series of hypothetical disconnections (breaking bonds) and functional group interconversions (FGIs) wikipedia.org. For a molecule like this compound, a retrosynthetic analysis would consider the key structural features: the tricyclic abietane (B96969) core, the stereochemistry at multiple centers, and the aldehyde functional group.

A retrosynthetic approach to the this compound scaffold would likely involve identifying key disconnections that simplify the ring system or allow for the introduction of the necessary functional groups and stereochemistry. Potential disconnections could target the bonds forming the cyclic system or those adjacent to the stereocenters or the aldehyde group. Functional group interconversions would be considered to transform the aldehyde or other functionalities into groups that facilitate the desired bond formations in the synthetic direction.

However, specific published retrosynthetic analyses detailing the deconstruction of this compound into defined precursors were not identified in the conducted searches. The complexity of the abietane skeleton and the specific positioning of the functional groups and stereocenters in this compound would necessitate careful consideration of reaction compatibility and selectivity during the planning phase.

Total Synthesis Approaches to this compound

Total synthesis involves the construction of a complex organic molecule from simpler, commercially available precursors scripps.eduorganic-chemistry.orgmdpi.com. The total synthesis of natural products, especially those with intricate polycyclic structures and multiple stereocenters like abietane diterpenoids, presents significant challenges organic-chemistry.org. While the total synthesis of other abietane diterpenoids has been reported, often starting from related natural products like abietic acid or employing strategies for constructing the core ring system rsc.orgescholarship.org, a detailed, step-by-step total synthesis of this compound from simple starting materials was not found in the examined literature.

General approaches to the total synthesis of abietane diterpenoids often involve the construction of the fused ring system through a series of cyclization reactions. These can include biomimetic cyclizations, Diels-Alder reactions, or other cascade sequences designed to build the polycyclic framework with control over the relative and absolute stereochemistry rsc.orgchemrxiv.orgresearchgate.net. The introduction and manipulation of functional groups, such as the aldehyde in this compound, would be integrated into the synthetic route at appropriate stages.

The absence of specific published total synthesis routes for this compound in the search results suggests that either such syntheses have not been widely reported or are detailed in literature not covered by the searches.

Stereoselective and Enantioselective Methodologies

Stereoselective and enantioselective methodologies are critical in the synthesis of chiral molecules like this compound, which possesses multiple defined stereocenters youtube.comorganic-chemistry.orgwiley.comyoutube.com. Stereoselective synthesis aims to produce a specific stereoisomer preferentially over others, while enantioselective synthesis focuses on the preferential formation of one enantiomer organic-chemistry.org. Achieving high levels of stereocontrol in the synthesis of complex polycyclic diterpenoids is a significant challenge.

General strategies for achieving stereoselectivity and enantioselectivity in organic synthesis include the use of chiral catalysts, chiral auxiliaries, or exploiting the inherent stereochemistry of the starting materials researchgate.netwiley.comsavemyexams.com. Asymmetric catalysis, utilizing a chiral catalyst to influence the stereochemical outcome of a reaction, is a powerful tool in enantioselective synthesis rsc.orgmasterorganicchemistry.comorganic-chemistry.org. Chiral auxiliaries are groups temporarily attached to a molecule to direct the stereochemistry of a reaction, and are subsequently removed wiley.com.

In the context of this compound synthesis, stereoselective methods would be essential to establish the correct configuration at each of the chiral centers in the abietane core and potentially at the carbon bearing the aldehyde group if it were introduced in a way that created a new stereocenter. While the search results discuss these methodologies in general and in the context of other complex syntheses, specific applications of stereoselective or enantioselective reactions for the synthesis of this compound were not detailed.

Key Reactions and Synthetic Transformations

The total synthesis of a complex diterpenoid like this compound would involve a sequence of key reactions and synthetic transformations to build the carbon skeleton and introduce the necessary functional groups. Based on general organic synthesis principles and strategies for similar compounds, relevant transformations could include:

Carbon-Carbon Bond Formation: Reactions such as Diels-Alder cycloadditions, alkylations, aldol (B89426) reactions, Grignard reactions, or other coupling reactions to construct the cyclic framework and append side chains wikipedia.orglibretexts.orgwikipedia.org.

Cyclization Reactions: Specific reactions designed to form the fused six-membered rings of the abietane core.

Functional Group Interconversions (FGIs): Transformations to convert one functional group into another, such as oxidation of a primary alcohol to an aldehyde rsc.org, reduction of a carboxylic acid or ester, or manipulation of olefins.

Stereoselective Reactions: Employing methods to control the stereochemical outcome at each step where a new stereocenter is formed or an existing one is modified.

While these types of reactions would be integral to a total synthesis of this compound, specific reaction sequences and conditions for its synthesis were not found in the provided search results.

Semi-synthetic Derivatization from Naturally Occurring Precursors

Semi-synthesis involves using a compound isolated from a natural source as a starting material for further chemical transformations to produce a desired target molecule or its analogs scirp.orgscripps.edu. Since this compound is a naturally occurring diterpenoid, a semi-synthetic approach starting from a more abundant related abietane diterpenoid precursor found in nature could be a viable strategy for obtaining this compound or its analogs.

Naturally occurring abietane diterpenoids, such as abietic acid or dehydroabietic acid, are often more readily available from sources like pine resin researchgate.netescholarship.org. A semi-synthetic route to this compound could potentially involve the chemical modification of such a precursor to introduce or modify the functional groups and adjust the oxidation state and stereochemistry to match that of this compound. However, specific semi-synthetic routes starting from readily available natural abietanes and leading to this compound were not detailed in the search results.

Modification of the Aldehyde Functionality

The aldehyde group in this compound is a reactive functional group that can undergo a variety of transformations, allowing for the synthesis of this compound analogs with different properties. General reactions applicable to aldehydes include:

Reduction: Reduction of the aldehyde to a primary alcohol (e.g., using hydride reducing agents).

Oxidation: Oxidation of the aldehyde to a carboxylic acid.

Nucleophilic Addition: Reactions with nucleophiles such as Grignard reagents, organolithium reagents, or enolates to form new carbon-carbon bonds, potentially creating new stereocenters.

Formation of Imines or Oximes: Condensation with amines or hydroxylamine.

Wittig or Horner-Wadsworth-Emmons Reactions: Formation of new carbon-carbon double bonds adjacent to the carbonyl.

These general reactions could be applied to the aldehyde functionality of this compound to synthesize a range of derivatives. However, specific examples of these derivatization reactions applied to this compound were not found in the search results.

Stereochemical Control in Derivatization

When performing derivatization reactions on this compound, particularly those that create new stereocenters (e.g., nucleophilic additions to the aldehyde), controlling the stereochemical outcome is important if a specific stereoisomer of the analog is desired wiley.com. The existing stereocenters in the abietane core of this compound can influence the stereochemical outcome of reactions at or near the aldehyde group through processes like asymmetric induction.

Synthesis of this compound-Related Diterpenoid Analogs and Conjugates

The chemical synthesis of diterpenoid analogs and conjugates of natural products like this compound is a key area of research aimed at exploring structure-activity relationships (SAR) and developing compounds with potentially improved properties. The inherent complexity of diterpenoid structures, characterized by multiple chiral centers and fused ring systems, presents significant synthetic challenges. General strategies for synthesizing diterpenoids often involve complex multi-step routes, including cascade cyclizations, stereoselective transformations, and functional group interconversions to construct the core skeletal structure and introduce desired functionalities chem960.comnih.govnih.govnih.govchemsrc.com.

The design and synthesis of analogs typically involve targeted modifications to the parent structure of this compound. These modifications can include alterations to the oxidation state, introduction of new functional groups, changes to the alkyl side chains, or modifications of the ring system. The goal of such modifications is often to modulate physicochemical properties, enhance biological activity, improve metabolic stability, or reduce toxicity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding synthetic efforts by correlating structural changes with observed biological effects nist.govchemsrc.complantaedb.comepa.govscitoys.com.

While the general principles of diterpenoid synthesis and chemical modification are well-established, specific detailed synthetic routes explicitly reported for this compound analogs or conjugates were not extensively found in the consulted literature. Research in this area would typically involve:

Modification of Existing this compound: Direct chemical transformations of this compound isolated from natural sources or obtained via synthesis. This could involve reactions targeting the aldehyde group, double bonds, or other positions on the diterpene skeleton.

De Novo Synthesis: Total synthesis approaches designed to build the this compound core structure with planned variations or to incorporate elements suitable for conjugation.

Semi-Synthesis: Utilizing a readily available diterpenoid precursor and modifying it through a series of reactions to arrive at a this compound analog.

Chemical conjugation strategies, in a broader context, involve covalently linking a molecule of interest (like a diterpenoid analog) to another entity, such as a polymer, peptide, protein, or nanoparticle. These strategies are widely used in drug delivery, bioconjugation, and the creation of novel materials. Common conjugation methods exploit reactive functional groups such as amines, thiols, carboxylic acids, aldehydes, and azides, employing various coupling chemistries like amide formation, Michael addition, Click chemistry, and oxime ligation. Applying these methods to this compound or its analogs would require the presence or introduction of suitable handles on the diterpenoid structure.

This compound has been identified as a component in natural extracts, such as those from black pine cones and crude tall oil. Other related diterpenoids, such as neoabietol and methyl abietadienoates, have also been noted in such sources epa.gov. The presence of these related compounds in nature suggests potential biogenetic pathways that could inspire synthetic strategies.

Further research is needed to explore and report specific synthetic methodologies for generating a diverse library of this compound analogs and conjugates, which would be crucial for comprehensive SAR studies and potential applications.

Structural Elucidation and Advanced Spectroscopic Characterization of Neoabietal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules like neoabietal. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the carbon skeleton, assign proton and carbon chemical shifts, and deduce the relative stereochemistry of the molecule.

One-dimensional NMR experiments provide fundamental information about the chemical environment of individual protons and carbons within the this compound structure.

¹H NMR: The proton NMR spectrum of a related compound, methyl neoabietate, reveals characteristic signals that can be extrapolated to this compound. usda.gov Key resonances include those for the vinyl protons of the conjugated diene system, the methyl groups, and the various methylene (B1212753) and methine protons of the tricyclic core. The chemical shifts (δ) are influenced by the electronic environment and spatial arrangement of the protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments in the molecule. udel.eduhuji.ac.il For methyl neoabietate, distinct signals are observed for the sp²-hybridized carbons of the double bonds, the ester carbonyl, the quaternary carbons, and the various CH, CH₂, and CH₃ groups of the diterpene framework. usda.gov For instance, in abietadienoic acids like neoabietic acid, the chemical shift of the C-8 carbon is indicative of its position within the conjugated system. usda.gov

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.cauobasrah.edu.iqlibretexts.orgnanalysis.com By running DEPT-45, DEPT-90, and DEPT-135 experiments, the multiplicity of each carbon signal in the ¹³C NMR spectrum can be determined, which greatly aids in the complete assignment of the carbon skeleton. uobasrah.edu.iqnanalysis.com For example, a DEPT-135 spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. uobasrah.edu.iq

A summary of typical ¹³C NMR chemical shifts for the methyl esters of common abietadienoic acids, including neoabietate, is presented below. usda.gov

| Carbon | Methyl Neoabietate (δ, ppm) |

| 1 | 37.6 |

| 2 | 18.5 |

| 3 | 36.3 |

| 4 | 46.8 |

| 5 | 50.9 |

| 6 | 25.1 |

| 7 | 34.6 |

| 8 | 138.4 |

| 9 | 124.6 |

| 10 | 37.0 |

| 11 | 24.3 |

| 12 | 29.8 |

| 13 | 147.2 |

| 14 | 122.9 |

| 15 | 25.9 |

| 16 | 21.3 |

| 17 | 21.3 |

| 18 | 184.2 |

| 19 | 15.6 |

| 20 | 18.2 |

| OMe | 51.4 |

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms and their spatial relationships, which are critical for the complete structural and stereochemical assignment of this compound. wikipedia.orgemerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com This allows for the tracing of proton spin systems within the molecule, helping to connect adjacent protons in the tricyclic structure of this compound. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.govcolumbia.edupressbooks.pub This powerful technique allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum by linking them to their corresponding proton signals in the ¹H NMR spectrum. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. columbia.edulibretexts.orgnanalysis.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). columbia.edunanalysis.com This is crucial for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the steroid-like core.

Through the combined interpretation of these 2D NMR spectra, a detailed and unambiguous picture of the molecular structure and relative stereochemistry of this compound can be constructed.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis (e.g., ESI-MS, GC-MS/FID)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision. This allows for the unambiguous determination of its elemental composition and molecular formula. Techniques such as Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a Flame Ionization Detector (FID) are commonly employed for the analysis of compounds like this compound.

In a study of the neutral compounds from Juniperus brevifolia leaves, this compound was identified as one of the terpenes present. researchgate.net While the specific fragmentation pattern for this compound is not detailed, GC-MS analysis of related diterpenes typically shows characteristic fragmentation patterns that can aid in their identification. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of specific bonds within the molecule upon ionization, provides valuable structural information. For instance, the loss of a methyl group (CH₃) or an isopropyl group (C₃H₇) are common fragmentation pathways for abietane-type diterpenes.

By precisely measuring the mass of the molecular ion, HRMS can distinguish between different compounds that may have the same nominal mass but different elemental compositions. This high level of accuracy is essential for confirming the molecular formula of this compound as C₂₀H₃₀O.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

A compilation of spectroscopic data for resin acids and related compounds, which would include this compound, provides a foundational reference for interpreting its IR spectrum. usda.gov The key functional groups in this compound are the aldehyde group (-CHO) and the carbon-carbon double bonds (C=C) of the conjugated diene system.

Aldehyde C-H Stretch: A characteristic, and often weak, pair of absorptions around 2820 cm⁻¹ and 2720 cm⁻¹ would be indicative of the C-H bond in the aldehyde functional group.

Carbonyl (C=O) Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ would correspond to the stretching vibration of the carbonyl group in the aldehyde.

C=C Stretch: Absorptions in the region of 1600-1680 cm⁻¹ would be expected for the stretching vibrations of the carbon-carbon double bonds in the conjugated diene system.

Alkyl C-H Stretch: Strong absorption bands in the region of 2850-2960 cm⁻¹ would be due to the C-H stretching vibrations of the methyl and methylene groups in the tricyclic core.

The presence and specific positions of these absorption bands in the IR spectrum provide strong evidence for the presence of the aldehyde and conjugated diene functional groups within the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems of double bonds, which act as chromophores. For this compound, the conjugated diene system within its structure is the primary chromophore that absorbs UV radiation.

A compilation of UV spectra for a large number of diterpenes, including those related to this compound, serves as a valuable reference. usda.gov The position of the maximum absorption (λₘₐₓ) in the UV-Vis spectrum is characteristic of the extent and nature of the conjugated system. For abietane-type diterpenes with a conjugated diene system, the λₘₐₓ is typically observed in the range of 230-250 nm. The specific value of λₘₐₓ for this compound would be influenced by the substitution pattern on the conjugated diene. The presence of a strong absorption in this region of the UV-Vis spectrum is a key indicator of the conjugated diene chromophore in this compound.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration of chiral molecules like this compound. These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule.

For this compound, the conjugated diene system and the aldehyde carbonyl group are the key chromophores that would contribute to the CD spectrum. The observed Cotton effects would be compared to those of related diterpenes with known absolute configurations or to theoretical calculations to assign the absolute stereochemistry at the various chiral centers within the this compound molecule. This is a critical step in the complete structural elucidation of this natural product.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases has revealed a notable absence of publicly available X-ray crystallography data for the specific chemical compound this compound. While X-ray crystallography remains a primary and powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state, it appears that such an analysis has not been reported for this compound or is not deposited in accessible databases.

Efforts to retrieve specific crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this compound from prominent repositories, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), were unsuccessful. These databases are the main archives for small-molecule crystal structures and their lack of an entry for this compound suggests that its crystal structure has not been publicly disclosed.

Mechanistic Investigations of Neoabietal S Biological Activities in Research Models

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Enzymes, DNA)

Research specifically detailing the molecular interactions of Neoabietal with biological macromolecules such as proteins, enzymes, or DNA is not extensively documented in the provided search results. General studies on molecular interactions with these macromolecules describe mechanisms like electrostatic interactions, hydrogen bonding, hydrophobic interactions, and dispersion forces for protein-DNA binding nih.govplantaedb.comuni.lu. Enzyme inhibition can occur through competitive or non-competitive binding. However, no specific data on how this compound interacts with these biological targets were found.

Modulation of Cellular Signaling Pathways and Metabolic Processes

Specific information regarding this compound's modulation of cellular signaling pathways and metabolic processes is not available in the consulted literature. General research in this area explores how compounds can influence pathways related to nutrient sensing, energy balance (e.g., ATP, AMPK), glucose metabolism (glycolysis, TCA cycle, pentose (B10789219) phosphate (B84403) pathway), and growth factor signaling (e.g., RTKs, PI3K/AKT/mTOR). While some studies mention this compound as a component in plant extracts that exhibit biological activities, the specific effects of this compound on these complex cellular processes have not been elucidated nih.gov.

Research on Antimicrobial Mechanisms against Select Microorganisms (e.g., Fungi, Bacteria)

Inhibition of Microbial Growth and Viability

Studies on the inhibition of microbial growth and viability by this compound specifically were not found. Research on antimicrobial compounds generally assesses their ability to inhibit microbial growth, often measured by determining the minimum inhibitory concentration (MIC), or their capacity to kill microbial cells. The viability of microbial populations can be affected by various factors, including nutrient availability and the presence of antimicrobial agents.

Effects on Biofilm Formation

Information regarding the effects of this compound on biofilm formation is not present in the provided search results. Biofilms are complex microbial communities encased in an extracellular matrix, and their formation can be influenced by various factors and inhibited by certain compounds uni.lu.

Membrane Permeabilization Studies

Specific studies investigating the membrane permeabilization effects of this compound were not identified. Membrane permeabilization is a mechanism by which some antimicrobial compounds exert their effects, leading to disruption of the microbial cell membrane and leakage of intracellular contents.

In Vitro and In Vivo Studies on Antioxidant Mechanisms

Free Radical Scavenging Capabilities

This compound, as a natural compound found in plants known for their antioxidant properties, has been investigated for its potential free radical scavenging capabilities researchgate.netfrontiersin.orgnih.gov. Free radicals are unstable molecules that can cause oxidative damage to cells and tissues frontiersin.orgresearchgate.net. Antioxidants and free radical scavengers play a crucial role in neutralizing these reactive species, helping to maintain cellular health frontiersin.orgnih.gov. Studies evaluating the antioxidant activity of plant extracts containing this compound, alongside other compounds, have demonstrated free radical scavenging potential researchgate.net. For instance, extracts from Picea abies and Pinus sylvestris logging residue, which contain this compound, exhibited antioxidant activity when measured using methods like the DPPH assay researchgate.net. The DPPH assay is a common in vitro method used to assess the ability of a compound or extract to scavenge free radicals by measuring the reduction of the DPPH radical frontiersin.orgnih.govmdpi.com. The degree of discoloration in this assay indicates the scavenging potential frontiersin.org. While specific data solely on this compound's IC50 or percentage inhibition in isolation were not consistently available across the search results, the presence of this compound in extracts showing significant free radical scavenging activity suggests its potential contribution to this effect researchgate.net.

Modulation of Oxidative Stress Pathways

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants mdpi.comnih.govscielo.br. This imbalance can lead to cellular damage and is implicated in the pathogenesis of various diseases researchgate.netmdpi.comfrontiersin.org. Modulating oxidative stress pathways involves influencing the generation of ROS, enhancing antioxidant defense systems, or repairing oxidative damage nih.gov. Natural compounds are increasingly being studied for their potential to modulate these pathways frontiersin.org. While direct, detailed studies specifically on how this compound modulates oxidative stress pathways are limited in the provided search results, the observed free radical scavenging activity of this compound-containing extracts implies an interaction with the processes involved in oxidative stress researchgate.net. Antioxidant compounds can modulate oxidative stress by directly scavenging free radicals or by influencing the expression and activity of antioxidant enzymes nih.govscielo.br. Further research is needed to elucidate the precise mechanisms by which this compound might impact specific oxidative stress pathways.

Computational and Theoretical Chemistry Studies of Neoabietal

Quantum Chemical Calculations of Electronic Structure, Conformation, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, electronic distribution, and reactivity, which are crucial for predicting chemical behavior and designing new functional molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. In principle, DFT could be applied to Neoabietal to:

Determine Optimized Geometry: Calculate the most stable three-dimensional arrangement of atoms in the this compound molecule.

Analyze Electronic Properties: Investigate the distribution of electrons by calculating properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and partial atomic charges. This information is vital for predicting sites of reactivity.

Predict Spectroscopic Properties: Simulate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

Evaluate Reactivity Descriptors: Use conceptual DFT to calculate global and local reactivity indices (e.g., chemical potential, hardness, softness, and Fukui functions) to predict the molecule's reactivity towards different chemical reagents.

Despite the potential of these applications, no specific DFT studies on this compound have been reported.

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. youtube.com By simulating the motions of atoms and molecules over time, MD can provide detailed insights into dynamic processes that are often inaccessible to experimental techniques alone.

Ligand-Protein Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking studies would be invaluable for:

Identifying Potential Biological Targets: Screening this compound against databases of protein structures to identify potential protein targets with which it might interact.

Predicting Binding Modes: For a known protein target, predicting the specific binding site and the detailed interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

Estimating Binding Affinity: Using scoring functions to estimate the strength of the interaction between this compound and its target protein.

The absence of published ligand-protein docking studies involving this compound means that its potential biological targets and modes of action at the molecular level remain largely speculative.

Membrane Interaction Simulations

Many biologically active molecules exert their effects by interacting with or crossing cell membranes. frontiersin.org MD simulations are particularly well-suited to study these complex processes. nih.gov For this compound, membrane interaction simulations could reveal:

Partitioning and Permeability: How this compound partitions into and permeates through a lipid bilayer, which is critical for its bioavailability and ability to reach intracellular targets.

Membrane Perturbation: The effect of this compound on the structural and dynamic properties of the cell membrane, such as membrane fluidity and thickness.

Orientation and Localization: The preferred location and orientation of this compound within the membrane.

As with other computational methods, there are currently no published studies on the simulation of this compound's interaction with biological membranes.

Chemoinformatic Analysis and Virtual Screening of this compound Derivatives

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. mdpi.com Virtual screening is a key chemoinformatic technique used in drug discovery to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov In the context of this compound, these approaches could be used for:

Exploring Chemical Space: Analyzing databases of known natural products and synthetic compounds to identify molecules structurally similar to this compound.

Designing Novel Derivatives: Using the structure of this compound as a scaffold to design new derivatives with potentially improved biological activity or physicochemical properties.

Predicting ADMET Properties: Employing quantitative structure-activity relationship (QSAR) models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs.

The lack of dedicated chemoinformatic analyses and virtual screening studies on this compound and its derivatives represents a missed opportunity for the rational design of new therapeutic agents based on this natural product scaffold.

Chemical Ecology and Ecological Roles of Neoabietal

Role in Plant Defense Mechanisms Against Herbivory and Pathogens

Diterpene resin acids (DRAs), which include abietane-type compounds, are significant components of the oleoresin defense system in conifers. researchgate.netnih.govmpg.deoup.com Oleoresin is a viscous mixture of terpenoids that can be constitutively present or induced upon attack by herbivores or pathogens. researchgate.netnih.govoup.com This resin acts as both a physical and chemical barrier. nih.govoup.com

Studies on conifers like Pinus and Picea species have highlighted the critical roles of DRAs in defense against insects and pathogens. researchgate.netnih.gov For instance, abietic acid and isopimaric acid, other abietane (B96969) diterpenoids, have shown inhibitory effects on the spore germination and mycelial growth of fungi associated with bark beetles. nih.gov The presence of these diterpenoids in conifer resin can deter, repel, or even kill herbivores. nih.gov

While specific research on neoabietal's direct role in defense is limited in the provided search results, its classification as an abietane diterpenoid found in defensive plant resins suggests its likely involvement in similar defense mechanisms. Abietane diterpenoids, in general, have demonstrated antimicrobial and antifungal effects. mdpi.comresearchgate.net They can also deter herbivory. researchgate.net For example, in Pinus edulis, volatile oils in seed cone resin, which include this compound, appear to play a significant ecological role in protecting seeds from insect herbivory. researchgate.netmdpi.com Resinous cones with higher volatile oil yields contained more viable seeds and had distinct insect communities compared to non-resinous cones. mdpi.com

Plants can employ both constitutive defenses, which are always present, and inducible defenses, which are activated upon attack. wikipedia.org The production of diterpene resins is an example of a defense that can be both constitutive and induced. oup.com Induced defenses can lead to variations in the concentration of defensive chemicals, making it more difficult for herbivores to adapt. wikipedia.org

Allelopathic Interactions with Neighboring Plant Species

Allelopathy is a biological phenomenon where plants release chemical compounds into the environment that can influence the growth and development of other plants, either positively or negatively. nih.govresearchgate.netstudylib.netmdpi.comguilan.ac.ir These released chemicals are known as allelochemicals, and many are secondary metabolites. guilan.ac.ir

Abietane diterpenoids, including this compound, have been implicated in allelopathic interactions. researchgate.netnih.govresearchgate.netstudylib.net For example, a study on hexaploid Solidago canadensis roots, a plant known for its invasive capacity, identified this compound among metabolites that may play functions related to allelopathy. nih.gov The ability to synthesize allelochemical compounds is suggested to be strongly related to the invasive behavior of this plant. nih.gov

While the precise mechanisms of this compound's allelopathic effects require further detailed research, the presence of abietane diterpenoids in allelopathic plants and their known bioactivities, such as growth inhibition, support their role in plant-plant interactions. mdpi.com Allelochemicals can be released from various plant parts through processes like leaching, volatilization, or decomposition of plant residues. guilan.ac.ir

Data from a study on Solidago canadensis roots showed the relative abundance of this compound in different cytotypes, suggesting a potential link between metabolite production and invasive potential. nih.gov

| Compound Name | Log2FC | p-value |

| This compound | -1.779434393 | 1.75 × 10⁻⁴ |

| Arabidiol | -1.857123891 | 2.21 × 10⁻⁹ |

| Copal-8-ol diphosphate (B83284) | -1.924119174 | 1.23 × 10⁻⁹ |

| Aphidicolin | -1.947152337 | 3.92 × 10⁻¹⁶ |

| Gibberellin A53 | -2.991652225 | 1.12 × 10⁻⁸ |

| Gibberellin A14 | -3.154745064 | 3.50 × 10⁻⁷ |

| cis-Abienol | ... | ... |

Note: This table presents data from a study on Solidago canadensis roots and includes this compound among other metabolites. Log2FC represents the log base 2 fold change, and the p-value indicates the statistical significance. nih.gov

Another study examining volatile compounds in Pinus edulis seed cone resin also detected this compound. researchgate.netmdpi.com While the primary focus was on defense against insect herbivory, the presence of volatile organic compounds can also be relevant in allelopathic interactions through volatilization.

| Compound Name | Kovats Index (DB-5) | Resinous Cones (Area %) | Non-Resinous Cones (Area %) |

| This compound | 2319 | 1.2 | 0.9 |

| α-pinene | ... | 75.6 (avg.) | ... |

| δ-3-carene | ... | 7.4 (avg.) | ... |

Note: This table shows the presence and relative abundance of this compound in Pinus edulis seed cone resin. The values for α-pinene and δ-3-carene are included for context as major volatile components in resinous cones. researchgate.netmdpi.com

Environmental Fate and Persistence in Ecological Systems

The environmental fate and persistence of a chemical compound are determined by its intrinsic physicochemical properties and the environmental conditions. nih.govcdc.gov Factors such as solubility, volatility, adsorption to soil and sediment, and susceptibility to degradation (biological and chemical) influence how a compound moves and persists in the environment. nih.govcdc.govherts.ac.uk

This compound is a nonpolar, hydrophobic organic compound. wikipedia.org Its molecular formula is C20H30O, and its molecular weight is 286.22968 Da. uni.lu The presence of a carbonyl group adds some polarity compared to the basic abietane hydrocarbon skeleton, but it remains largely nonpolar. wikipedia.org Nonpolar compounds tend to have low solubility in water and can adsorb to organic matter in soil and sediment. epa.govnih.gov

The tricyclic structure of abietane diterpenoids might offer some degree of resistance to rapid degradation compared to simpler molecules. However, the presence of functional groups like the aldehyde in this compound can also provide sites for enzymatic attack during biodegradation.

Understanding the environmental fate of this compound is important for assessing its potential ecological impact, including its persistence in soil or water and potential for bioaccumulation, although abietanes are generally considered to have low potential for bioaccumulation based on their properties. epa.govnih.gov

Evolutionary Significance of this compound Production in Plant Metabolism

The production of secondary metabolites like this compound is a result of the evolution of complex metabolic pathways in plants. These pathways involve specific enzymes, such as diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (P450s), which catalyze the synthesis and modification of diterpenoid structures. oup.comnih.gov

The evolution of diterpene metabolism in conifers, for instance, shows a shared origin with the biosynthesis of compounds involved in primary metabolism, such as gibberellins. oup.com Over evolutionary time, plants have developed a diverse array of diterpenoids through the modular nature of these biosynthetic enzymes, allowing for the production of metabolites with varied ecological functions. nih.govnih.gov

The presence of this compound and other abietane diterpenoids in different plant lineages, particularly in species facing similar environmental pressures like herbivory or competition, suggests convergent evolution of these defensive and allelopathic compounds. The ability to produce such metabolites provides a selective advantage, enhancing the plant's survival and reproductive success in the face of biotic and abiotic challenges.

The diversification of diTPSs and P450 enzymes has been crucial in shaping the chemical diversity of diterpenoids in plants. oup.comnih.gov This enzymatic evolution has allowed plants to fine-tune their chemical defenses and interactions, contributing to their ecological success and adaptation to diverse environments.

Analytical Quantification and Metabolomic Profiling of Neoabietal in Biological and Environmental Samples

Development and Validation of Quantitative Analytical Methods (e.g., GC-MS, LC-MS)

The accurate quantification of Neoabietal in complex matrices necessitates the development and validation of sensitive and specific analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are prominent hyphenated techniques widely utilized for the separation, identification, and quantification of diverse chemical compounds, including those relevant to biological and environmental studies. alwsci.comnews-medical.netcreative-proteomics.comshimadzu.comnih.gov

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds, typically employing electron ionization (EI) for fragmentation and detection. creative-proteomics.comshimadzu.com LC-MS, conversely, is advantageous for analyzing polar and less volatile or thermally labile compounds, utilizing ionization techniques such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Atmospheric Pressure Photoionization (APPI). alwsci.comcreative-proteomics.comshimadzu.com Both GC-MS and LC-MS have found extensive applications in environmental analysis and metabolomics, demonstrating their versatility in handling complex sample types. alwsci.comnews-medical.netcreative-proteomics.comshimadzu.com

Quantitative analysis using these techniques can achieve high accuracy, particularly with the implementation of high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), such as GC-MS/MS and LC-MS/MS. nih.gov The use of stable-isotope labeled internal standards is a common practice to enhance the accuracy of quantification by compensating for variations during sample preparation and analysis. nih.gov While specific validated methods for this compound using these techniques were not detailed in the reviewed literature, the general principles of method development, including optimization of chromatographic separation and mass spectrometric detection parameters, would apply. Sample preparation techniques, such as Solid-Phase Microextraction (SPME) coupled with GC or GC-MS, commonly used for analyzing volatile organic compounds in matrices like wood, could be relevant for this compound depending on its physical properties and the sample type. researchgate.net

Method validation is a critical step to ensure the reliability of quantitative results. Key validation parameters typically include assessing recovery rates, linearity of the calibration curve, and method sensitivity, often expressed as the Limit of Detection (LoD). neotron.it A linear calibration curve with a high correlation coefficient (e.g., R² > 0.995) is indicative of good linearity. neotron.it Recovery experiments assess the efficiency of the extraction and analysis process. neotron.it

Targeted and Untargeted Metabolomics Approaches for this compound Pathway Analysis

Metabolomics involves the systematic study of the complete set of metabolites within a biological system, providing insights into biological phenotypes and underlying mechanisms. nih.govnih.gov GC-MS and LC-MS are indispensable analytical platforms in metabolomics, capable of addressing the chemical diversity and complexity of metabolites. creative-proteomics.com A comprehensive metabolome profile can often be achieved by combining both GC-MS and LC-MS analyses. creative-proteomics.com

Metabolomic pathway analysis aims to identify the biological pathways that are significantly affected in a given condition. nih.govnih.govwikipedia.org This typically involves mapping identified metabolites to known biochemical pathways using bioinformatics tools and databases such as MetaboAnalyst and KEGG (Kyoto Encyclopedia of Genes and Genomes). nih.govwikipedia.orgmetaboanalyst.cametwarebio.com

Both targeted and untargeted metabolomics approaches can be applied to the study of this compound. Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites, including this compound, if its role in a specific pathway is hypothesized. Untargeted metabolomics, on the other hand, aims for a broader, non-biased profiling of all detectable metabolites in a sample, which can help in discovering unexpected changes in metabolite levels and identifying potential pathways involving this compound or related compounds. nih.govmetaboanalyst.camdpi.com